1H-1,2,4-Triazole-3-carboxamide, 1-(tetrahydro-5-(hydroxymethyl)-2-furanyl)-, (2R-cis)-

Description

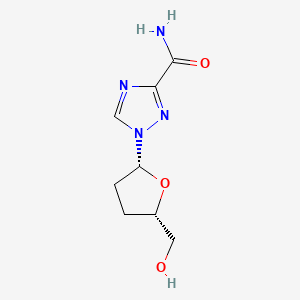

The compound "1H-1,2,4-Triazole-3-carboxamide, 1-(tetrahydro-5-(hydroxymethyl)-2-furanyl)-, (2R-cis)-" features a 1,2,4-triazole core substituted at position 1 with a tetrahydrofuran (THF) moiety bearing a hydroxymethyl group. The (2R-cis) stereochemistry indicates specific spatial arrangements critical for its biological interactions. Triazole derivatives are widely studied for their metabolic stability and diverse bioactivities, including antifungal and enzyme inhibition properties .

Properties

CAS No. |

114412-66-7 |

|---|---|

Molecular Formula |

C8H12N4O3 |

Molecular Weight |

212.21 g/mol |

IUPAC Name |

1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide |

InChI |

InChI=1S/C8H12N4O3/c9-7(14)8-10-4-12(11-8)6-2-1-5(3-13)15-6/h4-6,13H,1-3H2,(H2,9,14)/t5-,6+/m0/s1 |

InChI Key |

CEQVBLRXFOWHHO-NTSWFWBYSA-N |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1CO)N2C=NC(=N2)C(=O)N |

Canonical SMILES |

C1CC(OC1CO)N2C=NC(=N2)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Cyclization and Ring Closure

A common approach involves reacting thiosemicarbazide or hydrazine derivatives with oxalyl chloride or oxalyl derivatives to form the triazole ring. For example, a patented method describes:

- Reacting monomethyl oxalyl chloride with thiosemicarbazide to form an intermediate oxalate monoamide thiosemicarbazide.

- Ring-closing reaction under alkaline conditions to yield 5-mercapto-1,2,4-triazole-3-carboxylic acid.

- Desulfurization using acetic acid and hydrogen peroxide.

- Esterification with methanol to obtain 1H-1,2,4-triazole-3-carboxylic acid methyl ester.

This method avoids hazardous diazotization steps, enhancing safety and environmental compliance, and is suitable for industrial scale-up.

Ammonolysis to Carboxamide

The methyl ester intermediate is converted to the carboxamide by ammonolysis:

- Treatment of methyl 1,2,4-triazole-3-carboxylate with ammonia or ammonium hydroxide under controlled conditions.

- Purification by recrystallization yields the 1,2,4-triazole-3-carboxamide derivative.

This step is well-documented in recent synthetic studies, showing yields ranging from 34% to 91% depending on substituents and conditions.

Detailed Example of a Synthetic Route

Research Findings and Optimization Notes

- Avoidance of diazotization steps significantly improves safety and environmental profile of the synthesis.

- Use of Lewis acid catalysts such as tin tetrachloride facilitates efficient alkylation of the triazole nitrogen with heterocyclic substituents.

- Ammonolysis yields vary widely depending on the ester and substituent; recrystallization solvents and conditions are critical for purity and yield optimization.

- Stereochemical purity of the tetrahydrofuranyl substituent is maintained by starting from enantiomerically pure precursors and controlling reaction conditions during alkylation.

- Industrially scalable methods emphasize simple operations, cheap raw materials, and elimination of explosive intermediates.

Summary Table of Key Preparation Methods

Chemical Reactions Analysis

Types of Reactions: dd-Ribavirin undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Often involves nucleophilic substitution reactions using reagents like sodium azide or halogenating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Biological Activities

1H-1,2,4-Triazole-3-carboxamide derivatives have been extensively studied for their biological properties:

Antiviral Properties

- Mechanism : These compounds act as nucleoside analogs, inhibiting viral replication. For example, ribavirin analogs have shown effectiveness against chronic myeloid leukemia and acute lymphoblastic leukemia cells .

Anticancer Activity

- Case Study : A study demonstrated that certain derivatives exhibited cytotoxic effects on leukemia cell lines. Compounds such as 11e and 6k showed significant antiproliferative activity with low toxicity levels .

Antimicrobial Effects

- The triazole ring structure is known for its antimicrobial properties. Several studies have reported that these compounds can inhibit the growth of various bacterial strains .

Therapeutic Applications

The therapeutic potential of 1H-1,2,4-Triazole-3-carboxamide is vast:

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

- Antiviral Efficacy : A study involving ribavirin analogs demonstrated their ability to inhibit viral replication in vitro. The results indicated a dose-dependent response against viral strains .

- Cancer Treatment : Research focused on the antiproliferative effects of triazole derivatives on leukemia cells showed promising results with several compounds leading to significant reductions in cell viability .

- Antimicrobial Activity : A comparative study on the antimicrobial effects of triazole compounds revealed their effectiveness against resistant bacterial strains, suggesting their potential use in treating infections caused by multidrug-resistant organisms .

Mechanism of Action

dd-Ribavirin exerts its antiviral effects through multiple mechanisms:

Inhibition of Inosine Monophosphate Dehydrogenase: Reduces guanosine monophosphate biosynthesis, leading to decreased viral RNA synthesis.

Inhibition of RNA-dependent RNA Polymerase: Interferes with viral RNA replication.

Induction of Viral Mutagenesis: Causes lethal mutagenesis in viral genomes.

Modulation of Immune Response: Enhances the host’s immune response to viral infections.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Triazole Derivatives with Fluorinated Substituents

Compounds 16 and 17 from are 1H-1,2,3-triazole derivatives with fluorinated chains and acetoxymethyl/hydroxymethyl groups. Key differences include:

- Triazole Isomerism : The target compound uses a 1,2,4-triazole core, while Compounds 16/17 use 1,2,3-triazole, altering electronic distribution and hydrogen-bonding capacity.

- Substituents : The target compound’s THF-hydroxymethyl group contrasts with the fluorinated alkyl chains in Compounds 16/15. Fluorination enhances lipophilicity and metabolic resistance but may increase toxicity risks .

Table 1: Structural Comparison

Comparison with Ftorafur (Pyrimidine-Tetrahydrofuran Prodrug)

Ftorafur () is a pyrimidine derivative linked to THF, acting as a prodrug for 5-fluorouracil (5-FU). Key contrasts:

- Core Structure : Ftorafur’s pyrimidine ring vs. the target’s triazole-carboxamide.

- Mechanism : Ftorafur releases 5-FU via hepatic metabolism, causing gastrointestinal and neurological toxicities. The target compound’s triazole-carboxamide may directly inhibit enzymes or viral replication without prodrug conversion .

- Toxicity: Ftorafur’s dose-limiting neurotoxicity (17% incidence) contrasts with unknown toxicity for the target compound, though triazoles generally exhibit lower neurotoxicity .

Table 2: Pharmacological Comparison

| Parameter | Target Compound | Ftorafur |

|---|---|---|

| Core Activity | Assumed direct action | Prodrug (5-FU release) |

| Major Toxicity | Not reported | Gastrointestinal (68%) |

| Metabolic Pathway | Likely hepatic | Hepatic (to 5-FU) |

| Half-Life | Unknown | ~5 hours (rat plasma) |

Heterocyclic Carboxamide Derivatives

and describe pyrazole and pyrazolo-triazolodiazepine carboxamides. These highlight:

Research Findings and Implications

- Synthetic Feasibility : The target compound’s THF-hydroxymethyl group may require stereoselective synthesis, akin to methods in (e.g., azide-alkyne cycloaddition for triazole formation).

- Metabolic Stability : Unlike ftorafur’s rapid conversion to 5-FU, the target compound’s triazole-carboxamide could resist hydrolysis, prolonging activity.

Biological Activity

1H-1,2,4-Triazole-3-carboxamide derivatives are a significant class of heterocyclic compounds known for their diverse biological activities. The specific compound 1H-1,2,4-triazole-3-carboxamide, 1-(tetrahydro-5-(hydroxymethyl)-2-furanyl)-, (2R-cis)- has garnered attention due to its potential therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from various studies.

Overview of Biological Activities

The 1,2,4-triazole moiety is associated with a wide range of pharmacological effects, including:

- Antimicrobial Activity : Effective against various bacterial and fungal strains.

- Antiviral Properties : Inhibits viral replication in cell cultures.

- Anticancer Effects : Exhibits cytotoxicity against cancer cell lines.

- Anticonvulsant Activity : Shows potential in reducing seizure activity.

Synthesis and Structural Characteristics

The synthesis of 1H-1,2,4-triazole derivatives typically involves the reaction of hydrazine derivatives with carbonyl compounds. The specific compound can be synthesized through methods that allow for the introduction of the tetrahydrofuran moiety, which enhances its biological properties.

Antimicrobial Activity

A review highlighted the broad-spectrum antimicrobial properties of triazole derivatives. For instance, compounds similar to 1H-1,2,4-triazole-3-carboxamide have shown effectiveness against:

| Microorganism | Activity Type | Reference |

|---|---|---|

| Staphylococcus aureus | Antibacterial | |

| Candida albicans | Antifungal | |

| Escherichia coli | Antibacterial |

Antiviral Activity

Research indicates that triazole derivatives can inhibit viral replication. For example, certain synthesized triazoles demonstrated significant antiviral activity in Vero E6 cell cultures against viruses like HCV and HIV . The selectivity index of these compounds was notably higher than that of traditional antiviral agents such as ribavirin.

Anticancer Activity

The anticancer potential was evaluated using various human cancer cell lines. The compound exhibited IC50 values indicating low toxicity towards normal cells while maintaining effectiveness against cancerous cells:

| Cell Line | IC50 (µM) | Toxicity Level |

|---|---|---|

| MDA-MB-231 (Breast) | 98.08 | Low |

| PC3 (Prostate) | >100 | Very Low |

These findings suggest that while the compound is effective against cancer cells, it remains relatively non-toxic to healthy cells .

Case Studies

Several studies have explored the biological activities of triazole derivatives:

- Antifungal Efficacy : A study by Guzeldemirci et al. tested various triazole derivatives against fungal pathogens and found that certain modifications enhanced antifungal activity significantly .

- Anticonvulsant Properties : Research involving modified triazoles showed comparable efficacy to standard anticonvulsants like carbamazepine in reducing seizure frequency in animal models .

- Urease Inhibition : Some derivatives demonstrated potent urease inhibitory activity which is crucial for treating infections caused by urease-producing bacteria .

Q & A

Q. What are the established synthetic routes for this triazole-carboxamide derivative, and how is stereochemical purity ensured during synthesis?

- Methodological Answer : The compound is synthesized via cyclization reactions using precursors like substituted hydrazinecarboxamides and isothiocyanates. For example, refluxing in acetonitrile (1–3 minutes) followed by cyclization in DMF with iodine and triethylamine yields the target product . To ensure stereochemical purity, chiral HPLC or capillary electrophoresis can isolate enantiomers, while X-ray crystallography or 2D NMR (e.g., NOESY) confirms the (2R-cis) configuration .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., carboxamide C=O stretch ~1650–1700 cm⁻¹, hydroxymethyl O-H ~3200–3600 cm⁻¹) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., tetrahydrofuran ring protons at δ 3.5–4.5 ppm, triazole protons at δ 7.5–8.5 ppm) and carbon types (e.g., carbonyl carbons ~160–170 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., via [M+H]+ ion matching exact mass) .

Advanced Research Questions

Q. How can contradictions in NMR data (e.g., unexpected splitting patterns) be resolved?

- Methodological Answer : Contradictions may arise from dynamic processes (e.g., rotamerism) or impurities. Strategies include:

- Variable-Temperature NMR : To identify conformational exchange (e.g., coalescence of split signals at higher temps) .

- 2D NMR (COSY, HSQC) : Maps proton-proton and proton-carbon correlations to distinguish overlapping signals .

- HPLC-Purified Samples : Eliminate impurities causing anomalous peaks .

Q. What computational methods predict the compound’s reactivity in novel reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Models transition states and reaction pathways (e.g., cyclization energetics) .

- Reaction Path Search Algorithms : Tools like GRRM or AFIR explore potential intermediates and byproducts .

- Machine Learning : Trains models on existing reaction databases to predict optimal conditions (e.g., solvent, catalyst) .

Q. How can researchers design stability studies under varying pH and temperature conditions?

- Methodological Answer :

- Stress Testing : Expose the compound to accelerated degradation conditions (e.g., 40°C/75% RH, pH 1–13 buffers) .

- Analytical Monitoring : Use HPLC/UV to track degradation products; LC-MS identifies structural modifications .

- Kinetic Modeling : Calculate degradation rate constants (k) and shelf-life using Arrhenius equations .

Q. What in vitro assays evaluate this compound’s enzyme inhibition potential?

- Methodological Answer :

- Enzyme Kinetics : Measure IC₅₀ via fluorogenic substrates (e.g., for proteases or kinases). Include positive controls (e.g., staurosporine for kinases) and negative controls (solvent-only) .

- Microscale Thermophoresis (MST) : Quantifies binding affinity by tracking fluorescence changes during temperature gradients .

Q. How can reaction conditions be optimized to improve synthesis yield?

- Methodological Answer :

- Design of Experiments (DoE) : Vary parameters (solvent polarity, temperature, catalyst loading) using a factorial design to identify optimal conditions .

- Microwave-Assisted Synthesis : Reduces reaction time and improves yield for cyclization steps .

- In Situ Monitoring : ReactIR or Raman spectroscopy tracks intermediate formation in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.